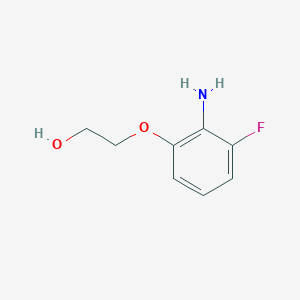
2-(2-Amino-3-fluorophenoxy)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3-fluorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to an ethan-1-ol backbone. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-fluorophenoxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-chloroethanol.
Reaction: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol with the amino group of 2-fluoroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-3-fluorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(2-Amino-3-fluorophenoxy)acetaldehyde.
Reduction: Formation of 2-(2-Amino-3-fluorophenoxy)ethanamine.
Substitution: Formation of 2-(2-Amino-3-chlorophenoxy)ethan-1-ol when fluorine is substituted with chlorine.
Aplicaciones Científicas De Investigación
2-(2-Amino-3-fluorophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-3-fluorophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Amino-4-fluorophenoxy)ethan-1-ol: Similar structure but with the fluorine atom at the 4-position.
2-(2-Amino-3-chlorophenoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Amino-3-methylphenoxy)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(2-Amino-3-fluorophenoxy)ethan-1-ol is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C8H10FNO2 |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
2-(2-amino-3-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H10FNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2 |
Clave InChI |
QQPQTYYUOZOLIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)N)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)
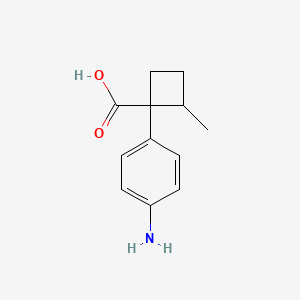
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
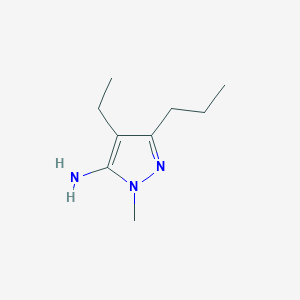

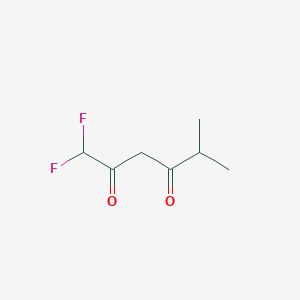
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)

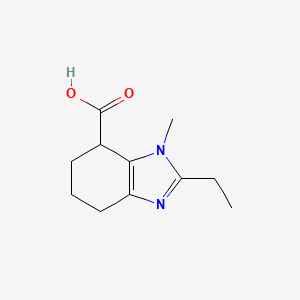
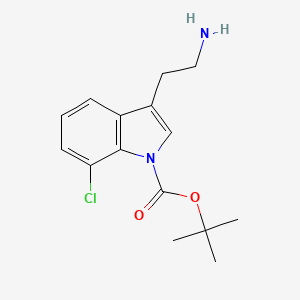
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
